molecular formula C13H13NOS B1662442 N-(2,3-dimethylphenyl)-2-thiophenecarboxamide CAS No. 349097-45-6

N-(2,3-dimethylphenyl)-2-thiophenecarboxamide

Cat. No. B1662442
M. Wt: 231.32 g/mol
InChI Key: UQQWMPABSUZYGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethylphenyl)-2-thiophenecarboxamide, also known as DMPT, is an organic compound that has gained attention in recent years due to its potential applications in scientific research. DMPT is a white crystalline powder that is soluble in water and organic solvents. It has been found to have several biochemical and physiological effects, making it a valuable tool for researchers in various fields. In

Scientific Research Applications

  • Antibacterial Properties : A study synthesized thiophene-carboxamide analogues and tested them against bacteria like Staphylococcus aureus and Escherichia coli. These compounds showed significant antibacterial activity, suggesting potential applications in developing new antibacterial agents (Habila et al., 2015).

  • Chemical Analysis Techniques : Research involving N-(2,3-dimethylphenyl)-2-thiophenecarboxamide derivatives has been applied in extractive-photometric methods for determining elements like iron, vanadium, and molybdenum in complex mixtures (R. S. Kharsan et al., 1979).

  • Pesticide Chemistry : The compound has been studied in the context of formamidine pesticides, with insights into its molecular structure and interactions (Sangjin Lee et al., 2013).

  • Organic Synthesis and Catalysis : Thiophene-carboxamides, including N-(2,3-dimethylphenyl) derivatives, are used in organic synthesis, demonstrating transformations into different organic compounds through various chemical reactions (J. Clayden et al., 2004).

  • Materials Science : These compounds have been explored for their potential in improving the properties of materials like poly(vinyl chloride), acting as photostabilizers to enhance the material's durability and resistance to degradation (A. Balakit et al., 2015).

  • Luminescence Sensing : Certain dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks, which include N-(2,3-dimethylphenyl)-2-thiophenecarboxamide analogues, have been developed for luminescence sensing of chemicals like benzaldehyde (B. Shi et al., 2015).

  • Pharmacology and Drug Design : While excluding direct drug use and dosage information, it's noteworthy that derivatives of N-(2,3-dimethylphenyl)-2-thiophenecarboxamide have been investigated for their potential in drug design, particularly in the development of new pharmacological agents (D. Robertson et al., 1987).

properties

CAS RN

349097-45-6

Product Name

N-(2,3-dimethylphenyl)-2-thiophenecarboxamide

Molecular Formula

C13H13NOS

Molecular Weight

231.32 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)thiophene-2-carboxamide

InChI

InChI=1S/C13H13NOS/c1-9-5-3-6-11(10(9)2)14-13(15)12-7-4-8-16-12/h3-8H,1-2H3,(H,14,15)

InChI Key

UQQWMPABSUZYGP-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=CS2)C

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=CS2)C

Pictograms

Irritant

synonyms

N-(2,3-Dimethylphenyl)-2-thiophenecarboxamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dimethylphenyl)-2-thiophenecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dimethylphenyl)-2-thiophenecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(2,3-dimethylphenyl)-2-thiophenecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(2,3-dimethylphenyl)-2-thiophenecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(2,3-dimethylphenyl)-2-thiophenecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(2,3-dimethylphenyl)-2-thiophenecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.